molecular formula C6H6INO B182117 (6-Iodopyridin-3-yl)methanol CAS No. 120972-91-0

(6-Iodopyridin-3-yl)methanol

Cat. No.: B182117
CAS No.: 120972-91-0
M. Wt: 235.02 g/mol
InChI Key: TUVYPWRKJVFZRO-UHFFFAOYSA-N
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Description

(6-Iodopyridin-3-yl)methanol is an organic compound with the molecular formula C6H6INO It is a derivative of pyridine, where the pyridine ring is substituted with an iodine atom at the 6-position and a hydroxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Iodopyridin-3-yl)methanol typically involves the iodination of pyridine derivatives followed by the introduction of the hydroxymethyl group. One common method includes the following steps:

    Iodination: Starting with 3-hydroxymethylpyridine, the compound is subjected to iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (6-Iodopyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to form the corresponding hydrogenated pyridine derivative.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of 6-iodopyridine-3-carboxaldehyde or 6-iodopyridine-3-carboxylic acid.

    Reduction: Formation of 3-hydroxymethylpyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Iodopyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of (6-Iodopyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (6-Chloropyridin-3-yl)methanol: Similar structure but with a chlorine atom instead of iodine.

    (6-Bromopyridin-3-yl)methanol: Similar structure but with a bromine atom instead of iodine.

    (6-Fluoropyridin-3-yl)methanol: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: (6-Iodopyridin-3-yl)methanol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its chloro, bromo, and fluoro analogs. The larger size and higher polarizability of iodine can lead to different chemical and biological properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

(6-iodopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVYPWRKJVFZRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629981
Record name (6-Iodopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120972-91-0
Record name (6-Iodopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

40 g (145 mmol) of ethyl 6-iodonicotinate diluted in 400 mL of ethanol are added dropwise to a solution at 0° C. of 27.3 g (−722 mmol) of sodium borohydride in 270 mL of ethanol. For the addition, the temperature of the reaction mixture is maintained from 2 and 6° C., and then at 0° C. for 1 hour and at room temperature for 20 hours. The reaction is worked up by addition of 200 mL of water, and a white precipitate forms. The reaction mixture is filtered off; the filtrate is evaporated under vacuum to give the product in the form of a yellow paste. The product is placed in 300 mL of diethyl ether and then filtered to give 23.2 g (68%) of (6-iodopyrid-3-yl)methanol in the form of a pale yellow solid.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
27.3 g
Type
reactant
Reaction Step Two
Quantity
270 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

30 g (108 mmol) of ethyl 6-iodonicotinate dissolved in 300 ml of ethanol are added dropwise to a solution of 20.5 g (542 mmol) of sodium borohydride in 200 ml of ethanol, cooled beforehand to 0° C. The reaction medium is allowed to warm to room temperature and is then stirred for 1 hour 30 minutes at room temperature. The reaction medium is hydrolysed and extracted with ethyl acetate. The boron salts precipitate out, and the medium is filtered and then evaporated to dryness. The reaction medium is taken up in dichloromethane, the product precipitates out, isopropyl ether is added and the medium is filtered. The precipitate is washed with isopropyl ether. 17 g (67%) of (6-iodopyrid-3-yl)methanol are obtained in the form of a pale yellow solid with a melting point of 102° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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